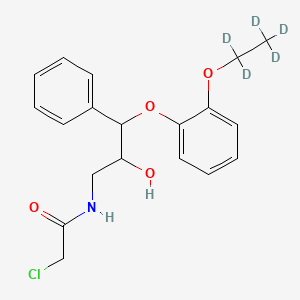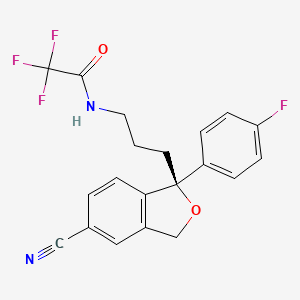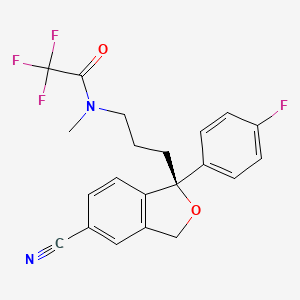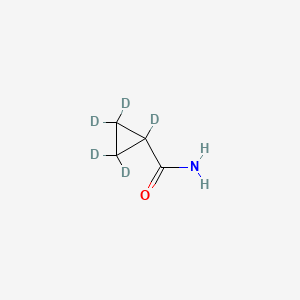
Cyclopropylamide-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropylamide-d5 is a deuterated analog of cyclopropylamide, a cyclic amide with a three-membered ring structure. The deuterium atoms replace the hydrogen atoms in the cyclopropyl ring, making it a valuable tool in various research fields, including drug discovery, environmental studies, and industrial applications.
Applications De Recherche Scientifique
Cyclopropylamide-d5 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a stable isotope-labeled compound in various chemical reactions, allowing researchers to study reaction mechanisms and pathways.
Biology: In biological studies, this compound is used as a tracer to investigate metabolic pathways and enzyme activities.
Medicine: The compound is employed in drug discovery and development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.
Industry: this compound is used in the production of specialty chemicals and materials, where its unique isotopic composition provides distinct advantages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclopropylamide-d5 can be synthesized through several methods. One common approach involves the deuteration of cyclopropylamide using deuterium gas or deuterated reagents under specific conditions. The reaction typically requires a catalyst, such as palladium on carbon, and is carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards .
Analyse Des Réactions Chimiques
Types of Reactions: Cyclopropylamide-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert this compound to cyclopropylamine-d5 using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the amide group with other functional groups using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, alkyl halides, and other nucleophiles.
Major Products Formed:
Oxidation: this compound oxide.
Reduction: Cyclopropylamine-d5.
Substitution: Various substituted this compound derivatives.
Mécanisme D'action
The mechanism of action of cyclopropylamide-d5 involves its interaction with specific molecular targets and pathways. In biological systems, the deuterium atoms in this compound can influence the rate of metabolic reactions, leading to altered pharmacokinetics and pharmacodynamics. This isotopic effect is utilized to enhance the stability and efficacy of drugs, making this compound a valuable tool in medicinal chemistry .
Comparaison Avec Des Composés Similaires
Cyclopropylamide-d5 can be compared with other similar compounds, such as:
Cyclopropylamide: The non-deuterated analog of this compound, which lacks the isotopic labeling.
Cyclopropylamine-d5: A deuterated analog of cyclopropylamine, which has similar applications but differs in its chemical structure and reactivity.
Cyclopropylcarbinol-d5: Another deuterated compound with a cyclopropyl ring, used in different research contexts.
Uniqueness: this compound stands out due to its deuterium labeling, which provides unique advantages in research and industrial applications. The isotopic substitution enhances the compound’s stability and allows for precise tracking in various studies, making it a valuable tool in multiple scientific fields .
Propriétés
IUPAC Name |
1,2,2,3,3-pentadeuteriocyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO/c5-4(6)3-1-2-3/h3H,1-2H2,(H2,5,6)/i1D2,2D2,3D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIMMVWOEOZMVMS-UXXIZXEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C1([2H])C(=O)N)([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661878 |
Source


|
| Record name | (~2~H_5_)Cyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185054-94-7 |
Source


|
| Record name | (~2~H_5_)Cyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
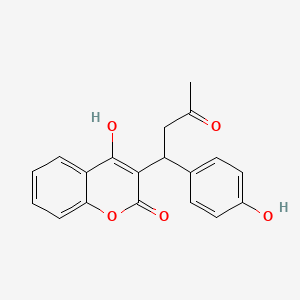

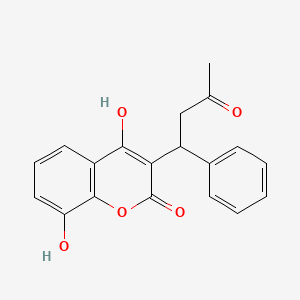
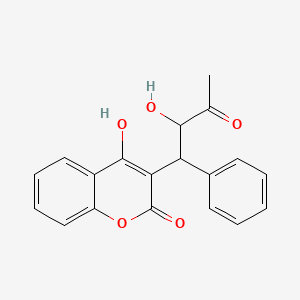
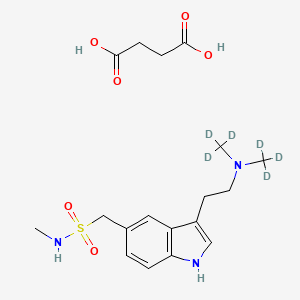

![rel-(2R,3R)-6-[alpha-(2-Ethoxy-d5-phenoxy)benzyl]morpholin-3-one](/img/structure/B562554.png)
